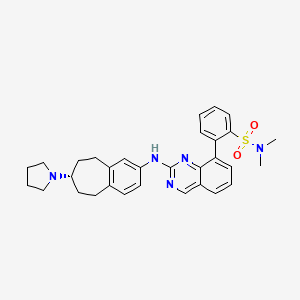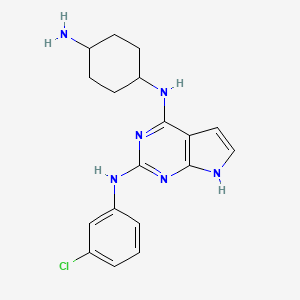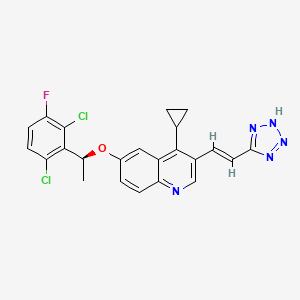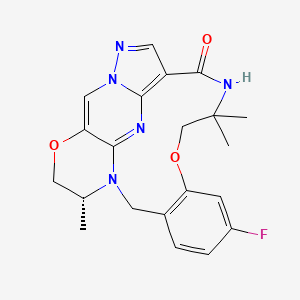
CXCR4 modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXCR4 modulator-1 is a compound that targets the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune cell trafficking, organogenesis, HIV infection, and cancer metastasis . The modulation of CXCR4 has significant therapeutic potential, making this compound an important compound in scientific research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 modulator-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of aromatic compounds and amines, followed by reductive amination to form the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
CXCR4 modulator-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3) . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
CXCR4 modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of chemokine receptors.
Biology: Helps in understanding the role of CXCR4 in cell signaling and migration.
Medicine: Investigated for its potential in treating diseases such as cancer, HIV, and inflammatory conditions
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mecanismo De Acción
CXCR4 modulator-1 exerts its effects by binding to the CXCR4 receptor, thereby inhibiting its interaction with its natural ligand, CXCL12 . This binding prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival . The molecular targets include the G protein-coupled receptor (GPCR) and associated signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
AMD3100: A well-known CXCR4 antagonist used in clinical settings.
MSX-122: A partial CXCR4 antagonist with unique properties.
AGR1.137: An allosteric antagonist that disrupts CXCR4 nanoclustering.
Uniqueness of CXCR4 Modulator-1
This compound is unique due to its specific binding affinity and ability to modulate CXCR4 activity without affecting other chemokine receptors . This selectivity makes it a valuable tool for studying CXCR4-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C23H27N5O2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-phenyl-N-[1-(3-pyrrolo[2,3-c]pyridin-1-ylpropanoyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C23H27N5O2/c24-22(18-4-2-1-3-5-18)23(30)26-19-8-13-28(14-9-19)21(29)10-15-27-12-7-17-6-11-25-16-20(17)27/h1-7,11-12,16,19,22H,8-10,13-15,24H2,(H,26,30)/t22-/m1/s1 |
Clave InChI |
MIJYZUMPAUFKKL-JOCHJYFZSA-N |
SMILES isomérico |
C1CN(CCC1NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)CCN3C=CC4=C3C=NC=C4 |
SMILES canónico |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)N)C(=O)CCN3C=CC4=C3C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




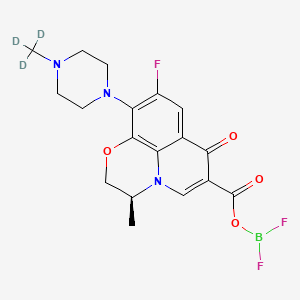
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
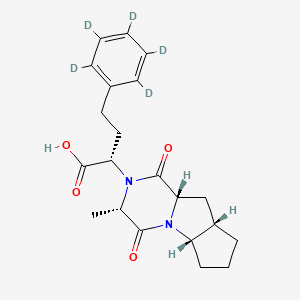
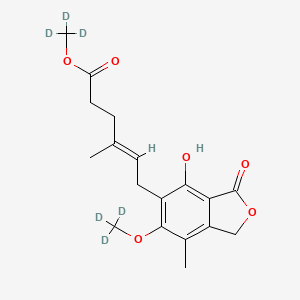
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
